molecular formula C20H18N4O3S B2729340 3,5-dimethyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 450341-39-6

3,5-dimethyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2729340
CAS RN: 450341-39-6
M. Wt: 394.45
InChI Key: CQZSDUXMZAOTHX-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antihypertensive Activity

  • Researchers have synthesized novel compounds similar to 3,5-dimethyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, finding them to have significant antihypertensive activity. Specifically, substitutions on the thiophene ring, such as acetyl groups, increase the potency of these benzamides, highlighting their potential in the development of new antihypertensive drugs (Sanfilippo et al., 1993).

Biological Evaluation for Medicinal Chemistry

  • Another study synthesized a series of substituted benzamides, including those with structural similarities to the specified compound, for potential biological applications. These compounds were tested for inhibitory potential against various human enzymes, suggesting their relevance in medicinal chemistry and drug development (Saeed et al., 2015).

Structural Analysis and Drug Design

  • A detailed study of antipyrine derivatives structurally related to the specified compound involved X-ray structure characterization and Density Functional Theory (DFT) calculations. These types of analyses are crucial in understanding the molecular interactions of potential drug candidates, aiding in the design of more effective pharmaceuticals (Saeed et al., 2020).

Antidepressant Potential Evaluation

  • Research exploring thiophene-bearing pyrazoline carboxamides, akin to the specified compound, found that certain derivatives demonstrated significant antidepressant effects. This indicates the potential of such compounds in the development of new antidepressant drugs (Mathew et al., 2014).

Enzyme Inhibition Properties

  • In a study on metal complexes of similar compounds, it was discovered that they possess strong inhibitory properties against certain human carbonic anhydrase isoenzymes, highlighting their potential use in therapeutic applications (Büyükkıdan et al., 2013).

Fluorescence Chemosensor Development

  • A pyrazoline-benzothiazole derivative, structurally related to the specified compound, was synthesized for use as a fluorescent chemosensor. This demonstrates the potential application of such compounds in developing sensors for detecting specific metal ions (Asiri et al., 2019).

properties

IUPAC Name

3,5-dimethyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-12-7-13(2)9-14(8-12)20(25)21-19-17-10-28-11-18(17)22-23(19)15-3-5-16(6-4-15)24(26)27/h3-9H,10-11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZSDUXMZAOTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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